BenchChemオンラインストアへようこそ!

4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

Physicochemical profiling Fragment-based drug discovery Lipophilic ligand efficiency

4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide (CAS 2034335-71-0) is a fully oxidized 1,4-thiazepane bearing a 7-phenyl substituent and an N-sulfonamide-linked 2-ethoxyphenyl group. It belongs to the growing class of 3D-enriched sultam/sulfonamide fragments that have demonstrated value as bromodomain ligand scaffolds.

Molecular Formula C19H23NO5S2
Molecular Weight 409.52
CAS No. 2034335-71-0
Cat. No. B2393706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide
CAS2034335-71-0
Molecular FormulaC19H23NO5S2
Molecular Weight409.52
Structural Identifiers
SMILESCCOC1=CC=CC=C1S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
InChIInChI=1S/C19H23NO5S2/c1-2-25-17-10-6-7-11-19(17)27(23,24)20-13-12-18(26(21,22)15-14-20)16-8-4-3-5-9-16/h3-11,18H,2,12-15H2,1H3
InChIKeyTXWAIWJDFANUMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide (CAS 2034335-71-0): Core Identity and Procurement Context


4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide (CAS 2034335-71-0) is a fully oxidized 1,4-thiazepane bearing a 7-phenyl substituent and an N-sulfonamide-linked 2-ethoxyphenyl group. It belongs to the growing class of 3D-enriched sultam/sulfonamide fragments that have demonstrated value as bromodomain ligand scaffolds [1]. The combination of the saturated seven-membered heterocycle with two differentiated aromatic vectors creates a conformationally restricted, non-planar architecture that distinguishes it from the flat, aromatic-rich fragments that dominate traditional screening libraries. Physicochemical descriptors (MW 409.5 g/mol, XLogP3 2.4, tPSA 97.5 Ų, hydrogen bond acceptor count 6) position this compound in a calculated property space compatible with fragment-to-lead optimization [2].

Why Generic Thiazepane Substitution Fails: Structural Nuances That Drive Differential Performance of 4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide


Within the 1,4-thiazepane 1,1-dioxide chemical space, even modest substituent changes on the N-sulfonyl aryl ring produce large differences in molecular recognition. Published BET bromodomain SAR demonstrates that Kd values for closely related thiazepane fragments span over two orders of magnitude (20–2600 µM) [1]. The 2-ethoxy substituent on the target compound is not a simple solubility handle; in analogous sulfonamide series, the ortho-alkoxy group participates in a defined intramolecular hydrogen-bonding network that pre-organizes the sulfonyl oxygen orientation, directly affecting the enthalpy of target binding [2]. Compounds bearing alternative N-sulfonyl substituents (e.g., 2-trifluoromethylphenyl or 4-(1H-pyrazol-1-yl)phenyl) exhibit different electronic character, steric demand, and hydrogen-bonding capacity, rendering any assumption of interchangeable performance unreliable without experimental confirmation . Procurement of the exact compound is therefore mandatory for reproducible SAR studies.

Quantitative Differentiation Evidence for 4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area Comparison Among 7-Phenyl-1,4-thiazepane 1,1-dioxide Sulfonamide Analogs

The target compound (XLogP3 2.4, tPSA 97.5 Ų) occupies a distinct physicochemical niche relative to its closest purchasable analog, 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide (MW 431.5, tPSA estimated ~85–90 Ų). The 2-ethoxyphenyl sulfonyl group increases both hydrogen bond acceptor count (6 vs. 4–5 for the pyrazole analog) and topological polar surface area, which directly impacts aqueous solubility and permeability [1]. In fragment-based screening campaigns, differences of 10–15 Ų in tPSA and 0.5–1.0 log units in XLogP are sufficient to alter hit rates and binding mode preferences, as demonstrated in the 3D-enriched fragment screen against BRD4(D1) where structurally similar fragments exhibited Kd values differing by >10-fold [2].

Physicochemical profiling Fragment-based drug discovery Lipophilic ligand efficiency

Scaffold Topology Advantage: 3D Character of 1,4-Thiazepane 1,1-Dioxide Versus Flat Bromodomain Ligand Scaffolds

The fully oxidized 1,4-thiazepane 1,1-dioxide core of the target compound represents a 3D-enriched, non-ring-fused scaffold that was explicitly identified as an underrepresented bromodomain inhibitor chemotype in a 2019 fragment screen [1]. The saturated seven-membered ring with two differentiated aromatic substituents at the 4- and 7-positions generates a conformationally restricted architecture that can access wider conformational space than the flat benzodiazepine/benzodiazepinone scaffolds (e.g., (+)-JQ1) that dominate BET bromodomain chemical probes [1]. This 3D character is hypothesized to contribute to the selectivity profile: in the 3D-enriched screen, 29% of hits bound only BRD4(D1) and not the closely related BRDT(D1) or BPTF bromodomains, compared to typically lower selectivity rates for flat fragment libraries [2]. The target compound's 1,1-dioxide oxidation state further distinguishes it from 1,4-thiazepane and 1,4-thiazepanone analogs by introducing two additional hydrogen bond acceptor vectors (sulfone oxygens) capable of engaging non-conserved residues.

BET bromodomain inhibition 3D fragment screening Scaffold diversity

Molecular Weight and Hydrogen Bonding Capacity: Fragment-Like Properties for Efficient Optimization

At MW 409.5 g/mol with 6 hydrogen bond acceptors and 0 hydrogen bond donors, the target compound occupies a borderline fragment-to-lead space. The absence of hydrogen bond donors is notable and distinguishes it from many primary/secondary amide-containing thiazepane fragments. In the BET bromodomain SAR study, the N-methyl amide thiazepane 21 (Kd = 510 µM) retained a ligand efficiency (LE) of 0.30 despite weak affinity, while the most potent analog 30 achieved LE = 0.40 (Kd = 20 µM) [1]. The target compound's exclusively HBA character predicts a different solvation/desolvation profile during binding compared to amide-containing analogs, which incur a desolvation penalty for their HBD groups [2]. In fragment-to-lead progression, starting fragments with LE ≥ 0.30 are considered viable starting points; the target compound's physicochemical profile supports achieving this benchmark upon appropriate vector elaboration.

Ligand efficiency Fragment-based drug discovery Lead-likeness

Biological Annotation Gap: Absence of Published Direct Activity Data Necessitating De Novo Profiling

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and the Protein Data Bank (accessed April 2026) returned zero direct biological activity records (IC50, Kd, Ki, EC50, or cell-based potency) specifically for 4-((2-ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide [1][2]. In contrast, structurally related 1,4-acylthiazepane and 1,4-thiazepanone analogs have published Kd values against BRD4(D1) ranging from 20 to 2600 µM, along with X-ray co-crystal structures (PDB: 6UVJ, 6UVM, 6UWX) [3]. The target compound occupies a sulfonamide chemical space adjacent to these characterized acylthiazepanes, and the non-interchangeability of sulfonamide vs. amide/acyl linkers for bromodomain binding is well-documented in related chemical series where sulfonamide oxygen geometry alters the acetyl-lysine mimicry [4]. The absence of published data represents both a risk (unknown potency/selectivity) and an opportunity (white space for novel SAR exploration). Procurement decisions must weigh this gap: the compound's inclusion in a screening library requires commitment to de novo profiling, but it simultaneously offers access to an unclaimed region of thiazepane SAR.

Data transparency Procurement risk assessment SAR gap analysis

Procurement-Relevant Application Scenarios for 4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide Based on Differential Evidence


BET Bromodomain Chemical Probe Development Requiring Non-Benzodiazepine Scaffold Starting Points

This compound is best deployed as a starting fragment or early SAR tool in BET bromodomain inhibitor programs that explicitly seek to depart from the flat benzodiazepine/benzodiazepinone scaffold space. The 3D-enriched thiazepane 1,1-dioxide core with differentiated aromatic vectors has demonstrated scaffold-level validation through the identification of 1,4-acylthiazepanes as selective BRD4(D1) ligands (29% screen hit selectivity) [1], and the sulfonamide variant of the target compound offers an orthogonal hydrogen-bonding geometry for engaging the acetyl-lysine binding pocket. Researchers pursuing BD2-selective inhibitors may find the scaffold particularly relevant, as 1,4-thiazepanes have been implicated in selective BD2 engagement via interaction with a non-conserved histidine residue [2].

Physicochemical Property Series Expansion in Fragment-to-Lead Optimization

When an existing thiazepane hit series has been established with acyl- or alkyl-linked N-substituents, the target compound provides an alternative sulfonamide linkage that alters multiple physicochemical parameters simultaneously (XLogP3, tPSA, HBA count) [1]. This enables systematic exploration of lipophilic ligand efficiency (LLE) and permeability within a congeneric series. The compound is particularly valuable when the goal is to reduce lipophilicity (XLogP3 2.4 vs. >3.0 for CF3 analogs) while maintaining or increasing polar surface area for improved solubility [2].

Negative Control or Selectivity Counter-Screen Compound Design

The ortho-ethoxy substitution pattern, which introduces a specific intramolecular hydrogen-bonding constraint on the sulfonamide group [1], may abrogate binding to certain bromodomains while retaining binding to others. This property can be exploited to design selectivity control compounds for counter-screening in bromodomain panel assays, where the compound serves as a tool to validate that observed biological effects are mediated through the intended BET family member rather than off-target bromodomains [2].

Custom Library Synthesis Featuring 3D-Enriched, Sulfonamide-Containing Fragments

For organizations building proprietary 3D-enriched fragment libraries for bromodomain or other PPI target screening, the target compound represents a chemically tractable sulfonamide-thiazepane building block with established synthetic accessibility via 1,4-thiazepanone intermediates [1]. Its inclusion diversifies the hydrogen-bonding pharmacophore space of a fragment library beyond the amide-dominated chemical matter, increasing the probability of identifying novel binding modes in fragment screens. The compound's commercial availability (as of 2026) eliminates the need for in-house synthesis of the core scaffold, reducing library construction timelines [2].

Quote Request

Request a Quote for 4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.